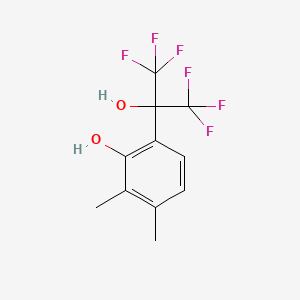
6-(1,1,1,3,3,3-Hexafluoro-2-hydroxypropan-2-yl)-2,3-dimethylphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-DIMETHYL-6-[2,2,2-TRIFLUORO-1-HYDROXY-1-(TRIFLUOROMETHYL)ETHYL]PHENOL is a complex organic compound characterized by the presence of trifluoromethyl and hydroxyl groups. This compound is notable for its unique chemical structure, which includes a phenol ring substituted with methyl and trifluoromethyl groups. The trifluoromethyl group is particularly significant in pharmaceuticals, agrochemicals, and materials science due to its influence on the compound’s chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the radical trifluoromethylation of carbon-centered radical intermediates . This process often requires specific catalysts and reaction conditions to ensure the selective introduction of the trifluoromethyl group.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactions using specialized equipment to maintain the necessary reaction conditions. The use of trifluoromethylating agents and appropriate solvents is crucial to achieve high yields and purity. The process may also involve purification steps such as recrystallization or distillation to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
2,3-DIMETHYL-6-[2,2,2-TRIFLUORO-1-HYDROXY-1-(TRIFLUOROMETHYL)ETHYL]PHENOL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to remove the trifluoromethyl group or convert the hydroxyl group to a hydrogen atom.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, play a critical role in determining the reaction pathway and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a wide range of derivatives with different functional groups .
Scientific Research Applications
2,3-DIMETHYL-6-[2,2,2-TRIFLUORO-1-HYDROXY-1-(TRIFLUOROMETHYL)ETHYL]PHENOL has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, particularly in drug development.
Industry: Utilized in the production of advanced materials with specific chemical properties
Mechanism of Action
The mechanism of action of 2,3-DIMETHYL-6-[2,2,2-TRIFLUORO-1-HYDROXY-1-(TRIFLUOROMETHYL)ETHYL]PHENOL involves its interaction with molecular targets and pathways. The trifluoromethyl group can influence the compound’s lipophilicity and metabolic stability, affecting its interaction with enzymes and receptors. The hydroxyl group can form hydrogen bonds with target molecules, enhancing binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- 2,2,2-Trifluoroethyl trifluoromethanesulfonate
- 2,6-Dimethyl-6-trifluoroacetoxyoctane
- Ethyl trifluoroacetate
Uniqueness
Compared to similar compounds, 2,3-DIMETHYL-6-[2,2,2-TRIFLUORO-1-HYDROXY-1-(TRIFLUOROMETHYL)ETHYL]PHENOL is unique due to its specific substitution pattern on the phenol ring. The presence of both methyl and trifluoromethyl groups, along with a hydroxyl group, imparts distinct chemical properties that can be leveraged in various applications .
Properties
Molecular Formula |
C11H10F6O2 |
|---|---|
Molecular Weight |
288.19 g/mol |
IUPAC Name |
6-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)-2,3-dimethylphenol |
InChI |
InChI=1S/C11H10F6O2/c1-5-3-4-7(8(18)6(5)2)9(19,10(12,13)14)11(15,16)17/h3-4,18-19H,1-2H3 |
InChI Key |
SIJNHFXXLHRFJG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C=C1)C(C(F)(F)F)(C(F)(F)F)O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Methoxy-4-(4-oxo-2-phenyl-1,2,3,4,5,6-hexahydrobenzo[a]phenanthridin-5-yl)phenyl 4-methylbenzoate](/img/structure/B11085430.png)
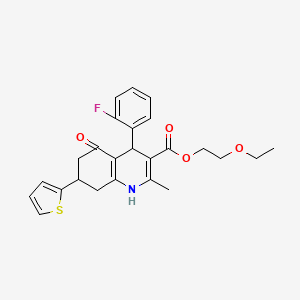
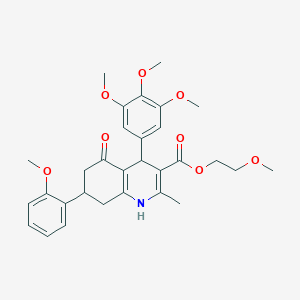
![Ethyl 4-{4-(2-{[4-(ethoxycarbonyl)phenyl]amino}-2-oxoethyl)-5-oxo-2-thioxo-3-[4-(trifluoromethoxy)benzyl]imidazolidin-1-yl}benzoate](/img/structure/B11085450.png)
![3-[(1,3-Benzodioxol-5-ylcarbonyl)amino]-3-(3-nitrophenyl)propanoic acid](/img/structure/B11085451.png)

![3-(4-Fluorophenyl)-6-methyl-5,6-dihydro[1,3]thiazolo[2,3-c][1,2,4]triazole](/img/structure/B11085464.png)
![N-[[2-methoxy-5-(3-methyl-4-oxophthalazin-1-yl)phenyl]methyl]cyclohexanecarboxamide](/img/structure/B11085466.png)

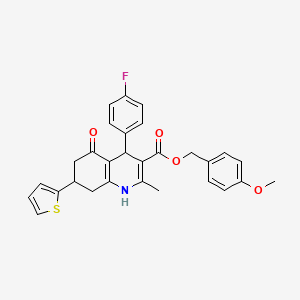
![Methyl 2-{[(4-ethoxy-6-phenyl-1,3,5-triazin-2-yl)carbamoyl]sulfamoyl}benzoate](/img/structure/B11085476.png)
![3-[(E)-2-(1,3-benzothiazol-2-yl)-2-cyanoethenyl]phenyl naphthalene-1-carboxylate](/img/structure/B11085478.png)
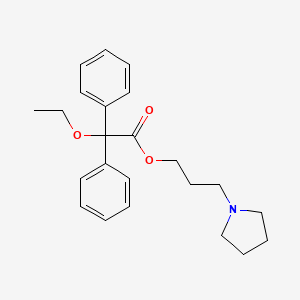
![N'-[1-(4-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]pyridine-3-carbohydrazide](/img/structure/B11085492.png)
